molecular formula C12H8BrNO4 B13723925 6-Bromo-8-methylquinoline-2,3-dicarboxylic acid CAS No. 1189106-31-7

6-Bromo-8-methylquinoline-2,3-dicarboxylic acid

Cat. No.: B13723925
CAS No.: 1189106-31-7
M. Wt: 310.10 g/mol
InChI Key: PIOLRYKSPWDOKI-UHFFFAOYSA-N
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Description

6-Bromo-8-methylquinoline-2,3-dicarboxylic acid is a chemical compound with the molecular formula C12H8BrNO4 and a molecular weight of 310.1 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methylquinoline-2,3-dicarboxylic acid typically involves the bromination of 8-methylquinoline followed by carboxylation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methylquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

6-Bromo-8-methylquinoline-2,3-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Bromo-8-methylquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid groups play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-methylquinoline-2,3-dicarboxylic acid is unique due to the presence of both bromine and two carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications in research and industry .

Properties

CAS No.

1189106-31-7

Molecular Formula

C12H8BrNO4

Molecular Weight

310.10 g/mol

IUPAC Name

6-bromo-8-methylquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C12H8BrNO4/c1-5-2-7(13)3-6-4-8(11(15)16)10(12(17)18)14-9(5)6/h2-4H,1H3,(H,15,16)(H,17,18)

InChI Key

PIOLRYKSPWDOKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC(=C(N=C12)C(=O)O)C(=O)O)Br

Origin of Product

United States

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